molecular formula C18H19N5OS B10963641 N-(2,1,3-benzothiadiazol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B10963641
M. Wt: 353.4 g/mol
InChI Key: WUISVOFGGJYRDU-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE typically involves the following steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and sulfur-containing reagents.

    Attachment of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiadiazole core.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Benzothiadiazole derivatives have been studied for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE may be explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, signaling, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-Benzothiadiazol-5-yl)-2-(4-methyl-1-piperazinyl)acetamide
  • N-(2,1,3-Benzothiadiazol-5-yl)-2-(4-ethyl-1-piperazinyl)acetamide
  • N-(2,1,3-Benzothiadiazol-5-yl)-2-(4-isopropyl-1-piperazinyl)acetamide

Uniqueness

N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE is unique due to the presence of the phenyl group attached to the piperazine ring. This structural feature may confer specific properties, such as increased lipophilicity, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide

InChI

InChI=1S/C18H19N5OS/c24-18(19-14-6-7-16-17(12-14)21-25-20-16)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,19,24)

InChI Key

WUISVOFGGJYRDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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